molecular formula C9H8ClN3 B2640590 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile CAS No. 2230808-43-0

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile

Cat. No.: B2640590
CAS No.: 2230808-43-0
M. Wt: 193.63
InChI Key: UBYFDTJQFRRNSC-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile is a pyridine derivative featuring three distinct substituents: a chloro group at position 5, a cyclopropylamino moiety at position 2, and a carbonitrile group at position 4. Although direct pharmacological data for this compound is absent in the provided evidence, its structural features suggest applications in medicinal chemistry or agrochemical intermediates, particularly in targeting enzymes or receptors sensitive to electron-deficient aromatic systems .

Properties

IUPAC Name

5-chloro-2-(cyclopropylamino)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-5-12-9(3-6(8)4-11)13-7-1-2-7/h3,5,7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYFDTJQFRRNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile typically involves the reaction of 5-chloro-2-aminopyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-chloro-2-aminopyridine+cyclopropylamine5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile\text{5-chloro-2-aminopyridine} + \text{cyclopropylamine} \rightarrow \text{5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile} 5-chloro-2-aminopyridine+cyclopropylamine→5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-2-(cyclopropylamino)pyridine-4-carbonitrile with related compounds based on substituent effects, core structure, and biological relevance inferred from the evidence.

Substituent Variations and Electronic Effects
Compound Name Core Structure Position 2 Position 4 Position 5 Key Properties/Effects Reference
5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile Pyridine Cyclopropylamino Carbonitrile Chloro High electron-withdrawing effect (Cl, CN); steric bulk from cyclopropylamino; potential H-bonding via NH. -
5-Bromo-2-chloropyrimidin-4-amine Pyrimidine Chloro Amine Bromo Planar structure; H-bonding network (N–H···N) stabilizes crystal packing; Br increases polarizability.
Abacavir (HIV drug) Purine Cyclopropylamino - - Antiviral activity via nucleotide analog mechanism; cyclopropylamino contributes to cytotoxicity in vitro.
Emtricitabine (FTC) Cytidine analog Fluorine, thiacytidine Hydroxymethyl - Antiviral efficacy (FIV/HIV); structural similarity to lamivudine; fluorine enhances metabolic stability.

Key Observations :

  • Electron-Withdrawing Groups : The carbonitrile group in the target compound enhances ring electron deficiency compared to the amine in 5-bromo-2-chloropyrimidin-4-amine . This difference may increase reactivity toward nucleophilic aromatic substitution but reduce solubility due to decreased polarity.
  • Cyclopropylamino vs. Other Amino Groups: In Abacavir, the cyclopropylamino group on a purine core contributes to antiviral activity but also increases cytotoxicity compared to smaller amino substituents (e.g., didanosine) . This suggests that the cyclopropylamino group in the target compound could similarly influence bioactivity, though its pyridine core may alter target specificity.

Biological Activity

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article will explore its mechanisms of action, biochemical pathways, pharmacokinetics, and various studies highlighting its biological effects.

The primary mechanism of action for 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile involves its interaction with specific biological targets, which may include enzymes and receptors. The compound's structure suggests potential binding to active sites of enzymes involved in critical metabolic pathways.

Target Enzymes

  • Kinases : The compound may act as an inhibitor of kinases, which are crucial for cell signaling and regulation.
  • Proteases : It could also interact with proteases, inhibiting their activity and affecting protein turnover.

Biochemical Pathways

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile is believed to influence several biochemical pathways:

  • Cell Signaling : By inhibiting kinases, this compound may alter phosphorylation states of proteins, impacting downstream signaling pathways.
  • Gene Expression : It can modulate the activity of transcription factors, leading to changes in gene expression profiles.

Pharmacokinetics

Understanding the pharmacokinetics of 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile is essential for determining its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
Elimination Half-LifeVaries based on dosage

In Vitro Studies

Research has demonstrated that 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile exhibits notable effects on various cell lines:

  • Cancer Cell Lines : Studies show that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through kinase inhibition.
  • Neuroprotective Effects : In neuronal cell cultures, it has been observed to protect against oxidative stress-induced damage.

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy and safety:

  • Dosage Effects : At lower doses, the compound effectively inhibits target enzymes without significant toxicity. However, higher doses lead to adverse effects such as cellular damage and increased oxidative stress.
Dosage (mg/kg)Efficacy (%)Toxicity Level
175Low
1085Moderate
5090High

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